molecular formula C16H11N3O B13140118 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde CAS No. 108295-42-7

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde

Cat. No.: B13140118
CAS No.: 108295-42-7
M. Wt: 261.28 g/mol
InChI Key: HPYPGQHQRUKHGK-UHFFFAOYSA-N
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Description

This compound is part of the pyridinecarboxaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring . It is a versatile compound used in various scientific research fields due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carboxylic acid.

    Reduction: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of the parent compound.

Biological Activity

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde, with the CAS number 108295-42-7, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on available literature.

The molecular formula of this compound is C16H11N3OC_{16}H_{11}N_3O with a molecular weight of 261.278 g/mol. The compound features a complex pyridine structure which may contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those similar to this compound. For instance, a study on Sn(II) pyridine complexes demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the pyridine structure can enhance anticancer activity .

Table 1: Summary of Anticancer Activity Studies

CompoundMechanism of ActionCell Lines TestedIC50 (μM)
Sn(II) Pyridine ComplexInduces apoptosis, inhibits Bcl-xLVarious cancer lines5.0 - 15.0
This compoundNot directly studied; hypothesized based on structureN/AN/A

Enzyme Inhibition

Pyridine derivatives are known for their ability to inhibit various enzymes linked to cancer progression and other diseases. Compounds featuring similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This suggests that this compound may exhibit similar inhibitory effects.

Case Studies

A notable case involves the synthesis and evaluation of related pyridine-based compounds where structural modifications led to enhanced biological activity. For example, modifications in the pyridyl groups were found to significantly alter the binding affinity and selectivity towards target proteins involved in cancer pathways .

Case Study: Anticancer Activity of Pyridine Derivatives
In a comparative study, several pyridine derivatives were synthesized and evaluated for their anticancer properties. The study revealed that compounds with additional electron-withdrawing groups exhibited increased potency against breast cancer cell lines, highlighting the importance of electronic effects in drug design .

Properties

CAS No.

108295-42-7

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C16H11N3O/c20-11-12-5-3-7-15(18-12)16-9-4-8-14(19-16)13-6-1-2-10-17-13/h1-11H

InChI Key

HPYPGQHQRUKHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C=O

Origin of Product

United States

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